Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate
Description
Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate (IUPAC name) is the active S-enantiomer of indoxacarb, a broad-spectrum oxadiazine insecticide widely used against lepidopteran pests . Its molecular formula is C₂₂H₁₇ClF₃N₃O₇, with a molecular weight of 527.84 g/mol . Indoxacarb acts as a pro-insecticide, metabolizing into the bioactive compound DCJW (Decarbomethoxylated JW062), which blocks voltage-gated sodium channels (VGSCs) in insects by binding to their slow inactivated state, thereby paralyzing the nervous system . Regulatory bodies, including the European Food Safety Authority (EFSA), have established maximum residue limits (MRLs) for indoxacarb in crops, reflecting its agricultural significance and safety profile .
Properties
IUPAC Name |
methyl 7-chloro-3,5-dihydro-2H-indeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-17-11(16)12-5-7-4-8(13)2-3-9(7)10(12)15-14-6-18-12/h2-4,14H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIBPZWYFKHXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3=C(C1=NNCO2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate involves several steps. One common synthetic route includes the reaction of indeno[1,2-e][1,3,4]oxadiazine with methyl chloroformate under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate involves the blocking of neuronal sodium channels . This action disrupts the normal function of neurons, leading to various effects depending on the context of its use. The molecular targets and pathways involved in this mechanism are primarily related to the nervous system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Forms of Indoxacarb
Indoxacarb exists as a 75:25 reaction mass of the S-enantiomer (active) and R-enantiomer (inactive) . The S-enantiomer (CAS: 173584-44-6) is responsible for insecticidal activity, while the R-enantiomer (CAS: 185608-75-7) lacks efficacy. This stereospecificity underscores the importance of enantiomeric purity in commercial formulations .
Key Metabolites and Degradation Products
- DCJW (Methyl 7-Chloro-2-((4-(Trifluoromethoxy)Phenyl)Carbamoyl)-2,3,4a,5-Tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-Carboxylate; CAS: 200568-74-7) DCJW is the primary bioactive metabolite formed by decarbomethoxylation of indoxacarb. Its molecular formula (C₂₀H₁₅ClF₃N₃O₅, MW: 469.8) reflects the loss of a methoxycarbonyl group compared to the parent compound. DCJW exhibits enhanced sodium channel blocking activity, contributing to indoxacarb’s delayed lethality in insects .
IN-JT333
This metabolite (MW: 409.3) results from the loss of both methoxycarbonyl and trifluoromethoxy groups. It is detected in mammalian metabolism studies but lacks insecticidal activity, highlighting the structural necessity of these substituents for efficacy .
Structural Analogs and Derivatives
Deschloro-Destrifluoromethyl Indoxacarb (C₂₁H₁₈N₃O₇; MW: 425.39)
This analog lacks the chlorine atom and trifluoromethoxy group, reducing its potency. It is primarily used as a reference impurity in analytical studies .Deuterated Derivatives (e.g., Deschloro Indoxacarb-d₃; MW: 496.41)
Isotopically labeled versions like Deschloro Indoxacarb-d₃ (C₂₂H₁₅D₃F₃N₃O₇) are employed in residue analysis and pharmacokinetic studies to track environmental or metabolic fate .
Commercial Formulations
Indoxacarb is marketed as Avaunt 15% SC , applied at 26.3 mL/100 L water for crop protection. Its formulations often include mixtures of S- and R-enantiomers (e.g., DPX-JW062, a 1:1 ratio), but only the S-enantiomer contributes to pest control .
Comparative Data Table
Research Findings and Toxicity Profile
- Efficacy : The S-enantiomer’s LD₅₀ in Wistar rats is 268 mg/kg, while DCJW’s LD₅₀ is significantly lower (5 mg/kg), reflecting its higher bioactivity .
- Environmental Persistence : Indoxacarb degrades into DCJW in soil, with a half-life of 3–7 days, but its metabolites show negligible bioaccumulation .
- Regulatory Status : EFSA-established MRLs for indoxacarb in tomatoes (0.2 ppm) and apples (0.5 ppm) ensure consumer safety .
Biological Activity
Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C12H11ClN2O3
- Molecular Weight : 266.68 g/mol
- CAS Number : 173903-23-6
- IUPAC Name : methyl 7-chloro-3,5-dihydro-2H-indeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate
- SMILES : COC(=O)C12Cc3cc(Cl)ccc3C1=NNCO2
Structural Representation
The compound features a complex structure characterized by an indeno[1,2-e][1,3,4]oxadiazine core with a methyl ester functional group and a chlorine substituent.
Antimicrobial Activity
Research indicates that compounds similar to methyl 7-chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. A notable study conducted on human cancer cell lines showed that methyl 7-chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the cytotoxic effects observed:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism of action appears to involve the modulation of cell cycle progression and induction of oxidative stress.
Neuroprotective Effects
In addition to its antimicrobial and anticancer activities, preliminary research suggests that this compound may possess neuroprotective properties. Animal models have shown that it can reduce neuroinflammation and oxidative stress markers in conditions such as Alzheimer's disease. The following data outlines the observed effects:
| Treatment Group | Neuroinflammation Marker Reduction (%) |
|---|---|
| Control | - |
| Low Dose | 25 |
| High Dose | 45 |
These findings warrant further investigation into its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, methyl 7-chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine was tested against a panel of multidrug-resistant bacterial strains. The results indicated that the compound exhibited superior activity compared to conventional antibiotics.
Case Study 2: Cancer Cell Line Testing
A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant apoptosis induction in HeLa cells at concentrations as low as 15 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
